1-(3-Chloro-5-fluorobenzoyl)-4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine
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Overview
Description
1-(3-Chloro-5-fluorobenzoyl)-4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine is a complex organic compound that features a unique combination of functional groups and heterocyclic structures. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-5-fluorobenzoyl)-4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine typically involves multiple steps:
Formation of the Triazolopyridazine Core: The triazolopyridazine core can be synthesized by reacting hydrazine derivatives with appropriate nitriles under acidic or basic conditions.
Cyclopropyl Substitution:
Piperidine Coupling: The piperidine ring is introduced via nucleophilic substitution reactions, where the triazolopyridazine intermediate reacts with piperidine derivatives.
Benzoylation: The final step involves the benzoylation of the piperidine nitrogen using 3-chloro-5-fluorobenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-5-fluorobenzoyl)-4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions on the benzoyl ring, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
1-(3-Chloro-5-fluorobenzoyl)-4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-5-fluorobenzoyl)-4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This can lead to various biological effects, such as anti-inflammatory or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chloro-5-fluorobenzoyl)-4-{6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine
- 1-(3-Chloro-5-fluorobenzoyl)-4-{6-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine
Uniqueness
Compared to similar compounds, 1-(3-Chloro-5-fluorobenzoyl)-4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine is unique due to the presence of the cyclopropyl group, which can enhance its binding affinity and specificity for certain biological targets. This structural feature may contribute to its superior pharmacological properties.
Properties
Molecular Formula |
C20H19ClFN5O |
---|---|
Molecular Weight |
399.8 g/mol |
IUPAC Name |
(3-chloro-5-fluorophenyl)-[4-(6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidin-1-yl]methanone |
InChI |
InChI=1S/C20H19ClFN5O/c21-15-9-14(10-16(22)11-15)20(28)26-7-5-13(6-8-26)19-24-23-18-4-3-17(12-1-2-12)25-27(18)19/h3-4,9-13H,1-2,5-8H2 |
InChI Key |
FRTHBJZEURMXLT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN3C(=NN=C3C4CCN(CC4)C(=O)C5=CC(=CC(=C5)Cl)F)C=C2 |
Origin of Product |
United States |
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